molecular formula C21H19N3OS B11440740 8-(4-methylphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-methylphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11440740
M. Wt: 361.5 g/mol
InChI Key: PZEAWJWBZYODLY-UHFFFAOYSA-N
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Description

8-(4-methylphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[2,1-b][1,3,5]thiadiazines

Preparation Methods

The synthesis of 8-(4-methylphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be achieved through several methods. One common approach involves the Mannich reaction, which is a multicomponent condensation reaction. This method typically involves the reaction of aldehydes, cyanothioacetamide, formaldehyde, and primary amines . The reaction conditions often include the use of catalytic amounts of base and can be carried out under mild conditions to yield the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain functional groups.

Mechanism of Action

The mechanism of action of 8-(4-methylphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

8-(4-methylphenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H19N3OS/c1-15-7-9-16(10-8-15)18-11-20(25)24-13-23(17-5-3-2-4-6-17)14-26-21(24)19(18)12-22/h2-10,18H,11,13-14H2,1H3

InChI Key

PZEAWJWBZYODLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4

Origin of Product

United States

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